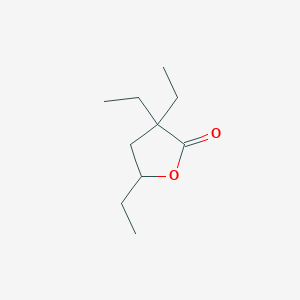
3,3,5-Triethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Triethyloxolan-2-one is an organic compound belonging to the oxolane family It is characterized by a five-membered ring containing one oxygen atom and three ethyl groups attached to the third and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Triethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3,5-triethyl-1,5-pentanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Triethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with carbonyl groups, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
3,3,5-Triethyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3,5-Triethyloxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The ethyl groups provide hydrophobic interactions that stabilize these interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
3,3,5-Trimethyloxolan-2-one: Similar structure but with methyl groups instead of ethyl groups.
3,3,5-Triisopropyloxolan-2-one: Contains isopropyl groups, leading to different steric and electronic properties.
3,3,5-Tributyloxolan-2-one: Larger butyl groups result in distinct physical and chemical characteristics.
Uniqueness: 3,3,5-Triethyloxolan-2-one stands out due to its balanced combination of steric and electronic properties provided by the ethyl groups. This makes it a versatile compound with unique reactivity and applications compared to its analogs.
Properties
CAS No. |
62581-38-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,3,5-triethyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-4-8-7-10(5-2,6-3)9(11)12-8/h8H,4-7H2,1-3H3 |
InChI Key |
QTSUXKINSUIMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)O1)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
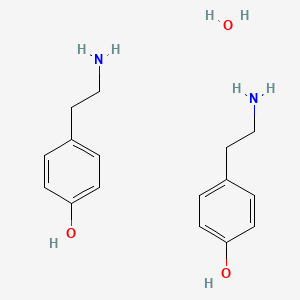
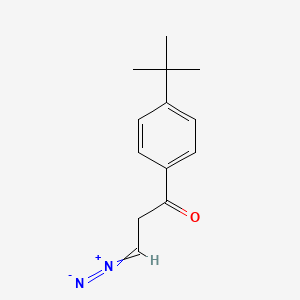
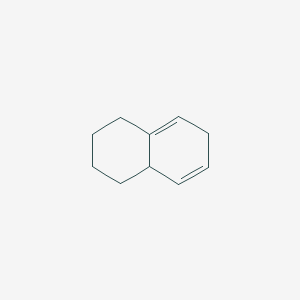
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
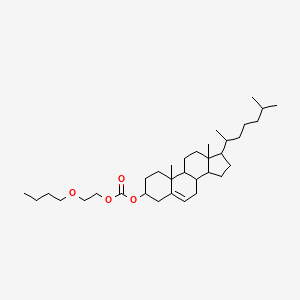
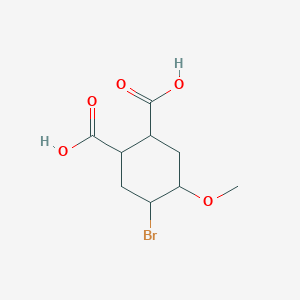
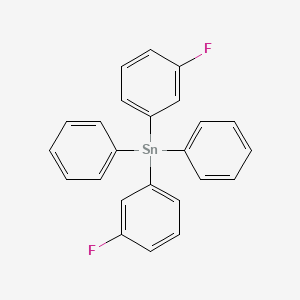

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
